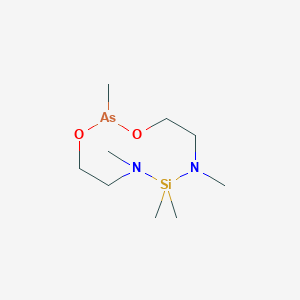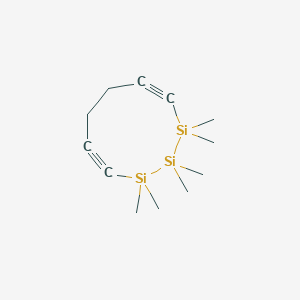
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a tetradehydro framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine typically involves multiple steps. The process begins with the preparation of the precursor compounds, which are then subjected to a series of reactions, including silylation and dehydrogenation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and automated synthesis, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: This involves the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce more saturated silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biomolecular interactions and silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine exerts its effects involves interactions with various molecular targets. These interactions can influence the compound’s reactivity and stability. The pathways involved may include the formation of intermediate species and the activation of specific catalytic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar silylation properties.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Another organosilicon compound with comparable structural features.
Uniqueness
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine stands out due to its unique tetradehydro framework and the presence of multiple methyl groups
Eigenschaften
CAS-Nummer |
89571-47-1 |
|---|---|
Molekularformel |
C12H22Si3 |
Molekulargewicht |
250.56 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexamethyl-1,2,3-trisilacyclonona-4,8-diyne |
InChI |
InChI=1S/C12H22Si3/c1-13(2)11-9-7-8-10-12-14(3,4)15(13,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
CQUFIBNDOBYOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C#CCCC#C[Si]([Si]1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)


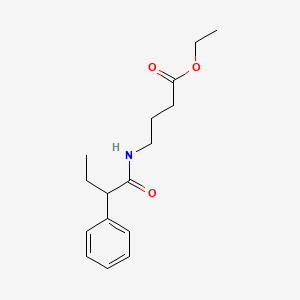

![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

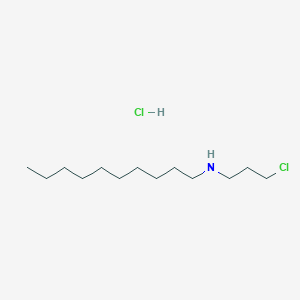
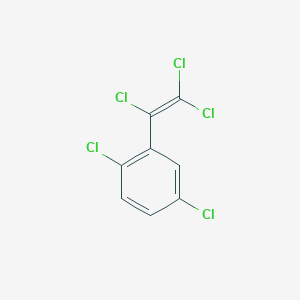
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
